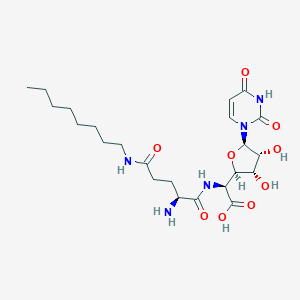
N-(2-(Diethylamino)ethyl)-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-diethylaminoethyl)-4-iodobenzamide: , commonly referred to as I-BZA, is a compound that has garnered significant attention in the field of nuclear medicine. It is primarily known for its application in melanoma imaging and therapy due to its ability to be labeled with radioactive iodine . This compound is particularly valuable for its high affinity for melanin, making it an effective agent for targeting melanoma cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide involves the radioiodination of the compound via nucleophilic substitution. This process typically uses copper chloride as a catalyst to enhance the radiochemical yield and reduce reaction time . The reaction conditions, such as pH, substrate concentration, reaction time, and temperature, are meticulously controlled to achieve high purity and yield .
Industrial Production Methods: While specific industrial production methods for N-(2-diethylaminoethyl)-4-iodobenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .
Common Reagents and Conditions:
Reagents: Copper chloride, radioactive iodine isotopes (e.g., I-123, I-125)
Conditions: Controlled pH, specific substrate concentrations, optimized reaction times, and temperatures
Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .
Aplicaciones Científicas De Investigación
Chemistry: N-(2-diethylaminoethyl)-4-iodobenzamide is used as a precursor in the synthesis of radiopharmaceuticals. Its ability to be labeled with radioactive iodine makes it a valuable compound for various chemical studies .
Biology and Medicine: In the field of biology and medicine, N-(2-diethylaminoethyl)-4-iodobenzamide is primarily used for melanoma imaging and therapy. Its high affinity for melanin allows for targeted imaging of melanoma cells, aiding in the early detection and treatment of this aggressive cancer .
Mecanismo De Acción
N-(2-diethylaminoethyl)-4-iodobenzamide exerts its effects by targeting melanin-rich cells. The compound accumulates in the cytoplasm of melanocytes and melanoma cells, where it binds to intracytoplasmic melanin pigments . This selective accumulation allows for effective imaging and therapy of melanoma cells. The stability of the amide bond in N-(2-diethylaminoethyl)-4-iodobenzamide ensures that the compound remains intact during its interaction with target cells .
Comparación Con Compuestos Similares
Similar Compounds:
- N-isopropyl-iodoamphetamine
- m-iodobenzylguanidine
- o-iodohipuric acid
- Spiperone
- Ketanserine
Comparison: N-(2-diethylaminoethyl)-4-iodobenzamide stands out due to its high affinity for melanin, making it particularly effective for melanoma imaging and therapy. While other compounds like N-isopropyl-iodoamphetamine and m-iodobenzylguanidine are also used in nuclear medicine, they target different receptors and pathways . The unique ability of N-(2-diethylaminoethyl)-4-iodobenzamide to selectively accumulate in melanin-rich cells highlights its specificity and effectiveness in melanoma treatment .
Propiedades
Número CAS |
106790-96-9 |
|---|---|
Fórmula molecular |
C13H19IN2O |
Peso molecular |
346.21 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Clave InChI |
HRVWCNMOEFNEON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Otros números CAS |
106790-96-9 |
Sinónimos |
(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)


![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)




![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)


![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)